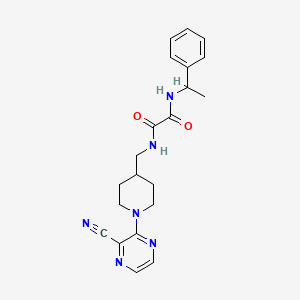

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide

Description

N1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is a synthetic oxalamide derivative featuring a piperidine ring substituted with a 3-cyanopyrazine moiety and a phenylethyl group. The compound’s design likely aims to optimize binding affinity, metabolic stability, or selectivity through its unique substituents: the 3-cyanopyrazine group may enhance electronic interactions, while the phenylethyl moiety could influence lipophilicity and target engagement .

Properties

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-(1-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-15(17-5-3-2-4-6-17)26-21(29)20(28)25-14-16-7-11-27(12-8-16)19-18(13-22)23-9-10-24-19/h2-6,9-10,15-16H,7-8,11-12,14H2,1H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAWNIDNEZMXNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide” typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the pyrazine ring: Starting from a suitable precursor, the pyrazine ring can be synthesized through cyclization reactions.

Piperidine ring formation: The piperidine ring can be introduced via nucleophilic substitution reactions.

Oxalamide linkage: The final step involves coupling the pyrazine-piperidine intermediate with an oxalamide derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

Scaling up the reaction: Using larger reactors and continuous flow systems.

Purification techniques: Employing crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound can be described using its chemical formula and molecular weight:

- Chemical Formula : C₁₈H₂₃N₃O₂

- Molecular Weight : 317.40 g/mol

The presence of the oxalamide functional group enhances its reactivity and potential biological activity, making it suitable for diverse applications.

Drug Discovery

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is primarily explored in drug discovery due to its ability to interact with specific biological targets. The compound's mechanism of action often involves binding to enzymes or receptors, modulating their activity, which can lead to therapeutic effects against various diseases.

Case Studies:

- In vitro studies have demonstrated that this compound exhibits promising activity against certain cancer cell lines, suggesting potential anticancer properties.

- Research indicates that derivatives of this compound may have antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structural features allow for modifications that can lead to the development of new derivatives with enhanced biological activities.

Synthesis Pathways:

The synthesis typically involves several key steps, including:

- Reaction of piperidine derivatives with cyanopyrazine moieties.

- Formation of the oxalamide linkage through condensation reactions.

This synthetic versatility facilitates the exploration of various analogs for different pharmacological profiles.

Material Science

In material science, this compound is investigated for its potential applications in creating novel materials with specific properties. Its ability to form stable complexes with metals or other substrates opens avenues for developing advanced materials used in electronics or catalysis.

Mechanism of Action

The mechanism by which “N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide” exerts its effects involves its interaction with specific molecular targets. These may include:

Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Antiviral Oxalamides (HIV Entry Inhibitors)

Several oxalamides in and share structural similarities, particularly in their piperidine/thiazole cores and chlorophenyl substituents. Key comparisons include:

Key Findings :

- The target compound’s 3-cyanopyrazine substituent differentiates it from analogs with thiazole or chlorophenyl groups. The cyano group may enhance π-π stacking or hydrogen bonding in viral targets compared to hydroxyethyl or methylthiazole groups .

- Compounds 8 and 14 exhibit >90% HPLC purity, suggesting rigorous synthetic protocols that could be applied to the target compound.

Aromatic Substituted Oxalamides ()

Compounds with varied aryl/heteroaryl substituents highlight the impact of electronic and steric effects:

Key Findings :

- The 3-cyanophenyl group in Compound 22 shows parallels to the target’s 3-cyanopyrazine, but the latter’s heteroaromatic ring may improve solubility or target specificity.

- Halogenated analogs (e.g., Compound 20) achieve higher yields, suggesting that the target’s synthesis may require optimized conditions for the cyanopyrazine-piperidine moiety.

Umami Flavoring Oxalamides ()

Although unrelated therapeutically, these compounds demonstrate how substituents influence functionality:

Key Findings :

Hypothetical Physicochemical Properties

Based on structural analogs:

- Molecular Weight : Estimated ~450–500 g/mol (similar to Compounds 8–11 in ).

- LogP: Likely ~2.5–3.5 due to phenylethyl and cyanopyrazine groups (cf. Compound 22: LogP ~3.1).

- Synthetic Challenges: Low yields for cyanophenyl analogs (e.g., 23% for Compound 22) suggest the target may require optimized coupling or purification steps .

Biological Activity

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a cyanopyrazine moiety, and an oxalamide functional group. The molecular formula is , with a molecular weight of approximately 351.43 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within cellular pathways. Research indicates that this compound may inhibit the function of certain kinases, notably Checkpoint Kinase 1 (CHK1), which plays a critical role in cell cycle regulation and DNA repair mechanisms.

Key Mechanisms:

- Inhibition of CHK1 : The compound binds to the ATP-binding site of CHK1, preventing its activation, which can lead to enhanced apoptosis in cancer cells during DNA damage.

- Modulation of Signaling Pathways : By inhibiting CHK1, it disrupts the DNA damage response, making cancer cells more susceptible to chemotherapeutic agents.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. Below is a summary table detailing its activity against selected cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 5.4 | |

| MCF7 (Breast Cancer) | 3.2 | |

| HeLa (Cervical Cancer) | 4.8 | |

| HCT116 (Colon Cancer) | 6.0 |

Structure-Activity Relationship (SAR)

The structural components of this compound are crucial for its biological activity. Variations in the piperidine and phenylethyl substituents significantly affect potency and selectivity against CHK1.

Notable Findings:

- Piperidine Substituents : Altering the substituents on the piperidine ring can enhance binding affinity and selectivity for CHK1.

- Cyanopyrazine Group : The presence of the cyanopyrazine moiety is essential for maintaining the compound's inhibitory activity against CHK1.

Study on Cancer Treatment

A recent study investigated the efficacy of this compound in combination with standard chemotherapy agents. The results indicated that this compound could sensitize resistant cancer cells to treatment by enhancing apoptosis rates when used alongside doxorubicin.

Preclinical Trials

In preclinical trials, this compound has shown promise as a lead candidate for further development in treating various cancers, particularly those exhibiting resistance to conventional therapies. Researchers are currently exploring its pharmacokinetics and toxicity profiles to establish safe dosing regimens for clinical applications.

Q & A

Q. What are the critical steps for synthesizing N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions:

- Step 1 : Preparation of the piperidin-4-ylmethyl intermediate via reductive amination or nucleophilic substitution, using reagents like sodium cyanoborohydride or alkyl halides .

- Step 2 : Introduction of the 3-cyanopyrazine moiety via coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) under inert atmospheres .

- Step 3 : Oxalamide bond formation between the piperidine and phenylethyl groups using oxalyl chloride or activated esters .

Optimization : Control reaction temperature (e.g., 0–60°C), solvent polarity (e.g., DMF for polar intermediates, dichloromethane for coupling), and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm) and confirms oxalamide bond formation (amide protons at δ 8.0–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ for C₂₃H₂₈N₆O₂) and fragmentation patterns .

- IR Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and nitrile C≡N peaks (~2200 cm⁻¹) .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- In vitro assays : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) .

- Target-based assays : Screen against kinases (e.g., EGFR, VEGFR) via fluorescence polarization or enzymatic activity kits .

- Solubility testing : Assess in PBS (pH 7.4) and DMSO for dose-response reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Variable standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) and controls (e.g., staurosporine for apoptosis) .

- Metabolic stability : Compare hepatic microsomal degradation rates (e.g., human vs. murine) to explain species-specific discrepancies .

- Structural analogs : Synthesize derivatives (e.g., replacing 3-cyanopyrazine with pyridine) to isolate pharmacophore contributions .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., piperidine-cyanopyrazine interactions with hydrophobic residues) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability (50–100 ns trajectories) in GROMACS to assess hydrogen bonding and conformational flexibility .

- QSAR modeling : Corrogate substituent effects (e.g., logP, polar surface area) with IC₅₀ values from kinase inhibition assays .

Q. How does pH influence the compound’s stability, and what methods quantify degradation?

- Methodological Answer :

- Stability testing : Incubate in buffers (pH 1–10, 37°C) and analyze via HPLC at 254 nm to track degradation products .

- Kinetic studies : Calculate half-life (t₁/₂) using first-order decay models. For example, acidic conditions (pH <3) may hydrolyze the oxalamide bond .

- Mass spectrometry : Identify degradation byproducts (e.g., piperidine fragmentation or cyanopyrazine oxidation) .

Q. What strategies improve synthetic yield while minimizing byproducts?

- Methodological Answer :

- Catalyst screening : Test Pd(PPh₃)₄ vs. Xantphos-Pd-G3 for coupling efficiency in pyrazine functionalization .

- Reaction monitoring : Use TLC or inline IR to detect intermediates and terminate reactions at optimal conversion (~90%).

- Byproduct mitigation : Employ scavenger resins (e.g., QuadraSil™ AP for Pd removal) or gradient crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.